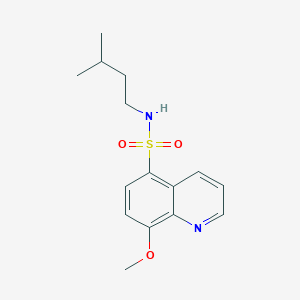
2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a benzamide core substituted with two chlorine atoms at positions 2 and 6, and a morpholinoethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis results in the formation of 2,6-dichlorobenzoic acid and 2-morpholinoethylamine.
Scientific Research Applications
2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide
- 2,6-Dichloro-N-(2-piperidinoethyl)benzamide
- 2,6-Dichloro-N-(2-pyrrolidinoethyl)benzamide
Comparison: Compared to these similar compounds, 2,6-DICHLORO-N-(2-MORPHOLINOETHYL)BENZAMIDE is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for specific research applications.
Properties
IUPAC Name |
2,6-dichloro-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-2-1-3-11(15)12(10)13(18)16-4-5-17-6-8-19-9-7-17/h1-3H,4-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISANVMMVPYPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5620376.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)

![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)
![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)
![[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)


![N,1-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5620442.png)

![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5620461.png)
![N-({1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5620481.png)

